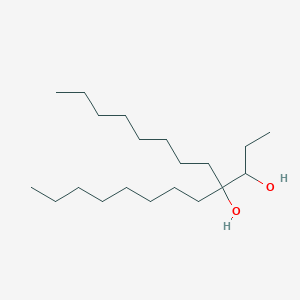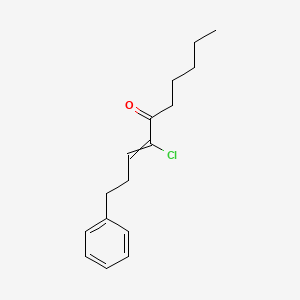
4-Chloro-1-phenyldec-3-en-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-phenyldec-3-en-5-one is an organic compound with the molecular formula C16H21ClO It is characterized by a phenyl group attached to a decenone backbone, with a chlorine atom at the fourth position
Métodos De Preparación
The synthesis of 4-Chloro-1-phenyldec-3-en-5-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable alkene under specific conditions. One common method is the aldol condensation reaction, where 4-chlorobenzaldehyde reacts with 1-decene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to yield the desired product.
Industrial production methods may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to improve yield and purity. The choice of method depends on the scale of production and the desired properties of the final product.
Análisis De Reacciones Químicas
4-Chloro-1-phenyldec-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Addition: The double bond in the decenone backbone can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-1-phenyldec-3-en-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-phenyldec-3-en-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with multiple targets, leading to a range of effects.
Comparación Con Compuestos Similares
4-Chloro-1-phenyldec-3-en-5-one can be compared with other similar compounds, such as:
4-Chloro-1-phenylbutan-3-one: This compound has a shorter carbon chain but shares similar reactivity and applications.
4-Chloro-1-phenylhex-3-en-5-one:
4-Chloro-1-phenyl-2-butanone: This compound is structurally similar but lacks the double bond, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
143328-55-6 |
|---|---|
Fórmula molecular |
C16H21ClO |
Peso molecular |
264.79 g/mol |
Nombre IUPAC |
4-chloro-1-phenyldec-3-en-5-one |
InChI |
InChI=1S/C16H21ClO/c1-2-3-5-13-16(18)15(17)12-8-11-14-9-6-4-7-10-14/h4,6-7,9-10,12H,2-3,5,8,11,13H2,1H3 |
Clave InChI |
VIYYCZFVVNRQIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(=CCCC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)

![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
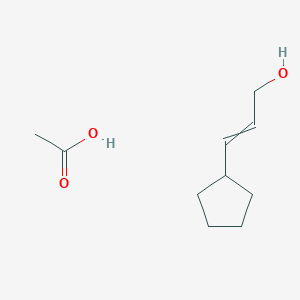
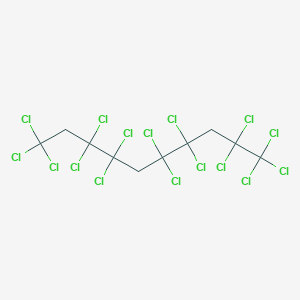
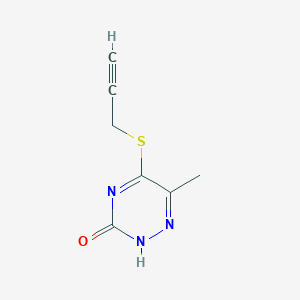
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


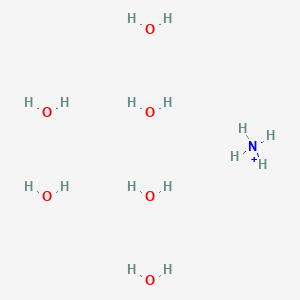

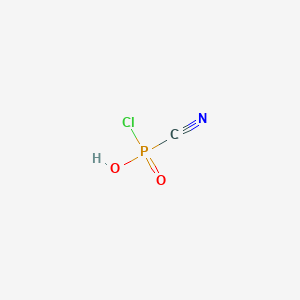
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
